D-Threose

Description

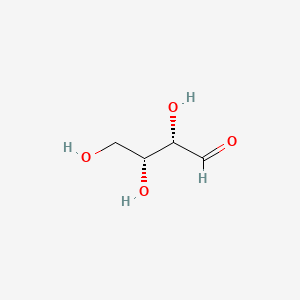

D-Threose is a four-carbon aldotetrose with the molecular formula C₄H₈O₄. It exists as a chiral molecule with two stereocenters, classified under the D-series of sugars due to the configuration of the hydroxyl group on the penultimate carbon . Structurally, it is a diastereomer of D-erythrose, differing in the configuration of the hydroxyl groups on the second carbon (C2) (Figure 1).

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017421 | |

| Record name | D-(-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-43-2, 29884-64-8 | |

| Record name | D-Threose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Threose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threose, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-(-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-threose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74AT64234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EHO9A06LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Kiliani-Fischer Synthesis

The Kiliani-Fischer ascension reaction remains a cornerstone for synthesizing D-threose from simpler sugars. This method involves chain elongation of D-glyceraldehyde through cyanohydrin formation, followed by hydrolysis and reduction:

-

Cyanohydrin Formation : D-Glyceraldehyde reacts with hydrogen cyanide (HCN) to form a cyanohydrin intermediate, introducing a new stereocenter at C2.

-

Hydrolysis : The nitrile group is hydrolyzed under acidic conditions to yield a mixture of aldonic acids.

-

Reduction : Catalytic hydrogenation converts the aldonic acids to tetroses, producing D-erythrose and this compound as diastereomers.

Key Data :

Lead Tetraacetate Oxidation

Selective oxidation of hexoses and pentoses with lead tetraacetate provides a high-yield route to this compound. For example:

-

D-Galactose Oxidation : Treatment of D-galactose with two equivalents of lead tetraacetate in aqueous medium yields di-O-formyl-D-threose, which is subsequently hydrolyzed to this compound.

-

Reaction Conditions :

Performance Metrics :

| Starting Material | Product | Yield (%) |

|---|---|---|

| D-Galactose | This compound | 80 |

| D-Xylose | D-Glyceraldehyde | 65 |

This method’s efficiency stems from the oxidative cleavage of vicinal diols, preserving the sugar’s stereochemistry.

Epimerization of D-Erythrose

Base-catalyzed epimerization enables interconversion between D-erythrose and this compound via a retro-aldol mechanism. In aqueous solutions at pH 10–12, D-erythrose undergoes carbonyl migration and keto-enol tautomerism, yielding equilibrium mixtures:

Kinetic Insights :

-

Half-life : D-Erythrose exhibits a half-life of ~12 hours at pH 8.5, with epimerization accelerating under alkaline conditions.

-

Temperature Dependence : At 60°C, equilibrium is achieved within 24 hours, favoring erythrulose formation.

Comparative Analysis of Preparation Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Stereochemical Control |

|---|---|---|---|

| Kiliani-Fischer | 40–50 | Moderate | High |

| Lead Tetraacetate | 80 | High | Moderate |

| Epimerization | 10 | Low | Low |

Industrial Applicability

-

Lead Tetraacetate Oxidation : Preferred for large-scale production due to high yields and minimal byproducts. However, lead waste management poses environmental challenges.

-

Kiliani-Fischer Synthesis : Limited to laboratory settings due to cyanide toxicity and complex purification steps.

Recent Advances and Case Studies

Chemical Reactions Analysis

Oxidation Reactions

D-Threose undergoes oxidation at both terminal functional groups:

-

Aldaric acid formation : Treatment with dilute nitric acid oxidizes the aldehyde and terminal -CH₂OH groups to yield meso-threaric acid (HOOC-CHOH-CHOH-COOH) .

-

Selective enzymatic oxidation : Liver enzymes oxidize the -CH₂OH group to produce D-threuronic acid, preserving the aldehyde functionality .

-

Oxidative fragmentation : Under aerobic alkaline conditions (pH 8.5, 40°C), this compound forms formate, glycerate, and glycolate via peroxyanion intermediates (Table 1) .

Table 1: Oxidative fragmentation products of this compound (pH 8.5, 40°C)

| Product | Yield (%) | Mechanism |

|---|---|---|

| Formate | 12 | Dioxetane fragmentation |

| Glycerate | 28 | C₄ → C₃ + C₁ cleavage |

| Glycolate | 18 | Symmetrical C-C bond rupture |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd) reduces the aldehyde group to a primary alcohol, yielding D-threitol, a sugar alcohol used in food and pharmaceutical industries .

Carbonyl Migration and Epimerization

In aqueous solutions (pH 7–9), this compound exhibits dynamic equilibria involving:

-

Linear aldehyde (1%)

-

Hydrated form (5%)

-

α-/β-threofuranose (94%) .

¹³C-NMR studies reveal reversible carbonyl migration to C2 and C3 positions, forming tetrulose intermediates that facilitate epimerization to D-erythrose (Figure 1) .

Figure 1: Carbonyl migration pathway

Linear this compound ⇌ 2-keto-tetrulose ⇌ 3-keto-tetrulose ⇌ D-erythrose

Aldol Condensation

Under mild basic conditions (pH 8.5, 40°C), this compound undergoes aldol reactions to produce stereoisomeric octuloses (C₈ sugars). Key products include:

Substitution and Derivatization

-

Maillard reaction : Incubation with lysine and histidine (37°C, pH 7.4) forms histidino-threosidine, a fluorescent cross-link compound implicated in age-related protein modifications .

-

Phosphonate synthesis : Reaction with dimethyl phosphite yields enantiomeric dimethyl (1,2,3,4-tetrahydroxybutyl)phosphonates, used as enzyme inhibitors.

Degradation Pathways

-

Wohl degradation : Treatment with hydroxylamine followed by acetic anhydride shortens the carbon chain, converting this compound to trioses .

-

Thermal stability : β-Threofuranose is 1.9 kcal/mol more stable than the linear form, influencing reaction kinetics (Table 2) .

Table 2: Bond dissociation energies (kcal/mol) in this compound

| Bond | Energy |

|---|---|

| C1–H | 93.4 |

| C2–O | 90.5 |

| C3–C4 | 87.4 |

Scientific Research Applications

D-Threose has been extensively studied for its potential applications in various scientific domains:

Chemistry

- Building Block : this compound serves as a crucial building block in the synthesis of more complex carbohydrates and nucleic acid analogs. Its unique stereochemistry allows for the creation of specific derivatives useful in organic synthesis.

- Reactions : It undergoes several chemical reactions, including oxidation to form D-threonic acid and reduction to yield D-threitol, a sugar alcohol. These reactions are essential for synthesizing various derivatives.

Biology

- Metabolic Pathways : Research indicates that this compound plays a role in metabolic pathways, particularly in sugar metabolism in bacteria and other organisms. Its involvement as a metabolic intermediate allows scientists to study its effects on cellular processes.

- Biochemical Interactions : Studies have shown that this compound interacts with enzymes and other biomolecules, highlighting its importance in biochemical research .

Medicine

- Therapeutic Potential : Ongoing research explores the use of this compound and its derivatives in drug development. Its ability to enhance glucose uptake suggests potential applications in treating metabolic disorders such as diabetes.

- Case Study : A notable study isolated a novel compound from the incubation of lysine, histidine, and this compound, demonstrating its potential in developing new therapeutic agents .

Case Study 1: Synthesis of Histidino-Threosidine

In a study focused on the interaction between lysine, histidine, and this compound, researchers incubated these compounds under specific conditions to isolate a novel acid-labile chromophore. This research highlights the potential of this compound in synthesizing biologically active compounds .

Case Study 2: Biochemical Pathway Exploration

Research into the biochemical pathways involving this compound has revealed its role as a precursor for synthesizing platform molecules like 2,4-dihydroxybutyric acid (DHB). This finding emphasizes its importance in metabolic engineering and synthetic biology applications.

Mechanism of Action

D-Threose is similar to other four-carbon sugars such as D-erythrose and L-erythrose. it is unique in its spatial arrangement of atoms, which gives it distinct physical and chemical properties. For instance, this compound and D-erythrose are diastereomers, meaning they are not mirror images of each other and have different reactivity and physical properties .

Comparison with Similar Compounds

Structural and Stereochemical Differences

D-Threose shares its tetrose backbone with compounds like D-erythrose , L-erythrulose , and D-erythrulose , but differs in stereochemistry (Table 1).

| Compound | Type | Stereocenters | Key Structural Feature |

|---|---|---|---|

| This compound | Aldotetrose | 2 (C2, C3) | -OH on C2: Right; C3: Left (D-series) |

| D-Erythrose | Aldotetrose | 2 (C2, C3) | -OH on C2: Right; C3: Right (D-series) |

| D-Erythrulose | Ketotetrose | 1 (C3) | Ketone group at C2; -OH on C3: Right |

| L-Xylulose | Ketopentose | 2 (C3, C4) | Ketone group at C2; five-carbon backbone |

Table 1 : Structural comparison of this compound with related sugars.

Reactivity and Enzymatic Specificity

(a) Retro-Aldol Reactions

- This compound vs. D-Erythrose : this compound exhibits a 0.7 kcal/mol higher stability than D-erythrose, resulting in marginally higher activation barriers (30 kcal/mol vs. ~29.3 kcal/mol) for uncatalyzed retro-aldol splitting. This stability difference arises from favorable intramolecular hydrogen bonding in this compound .

Physical and Optical Properties

- Optical Activity : this compound rotates plane-polarized light to the right, whereas its enantiomer, L-Threose, rotates it to the left. Reduction with NaBH₄ yields erythritol (optically inactive) from D-Erythrose and threitol (optically active) from this compound .

- Thermodynamic Stability: this compound’s furanose and linear forms are energetically closer (ΔG < 1 kcal/mol) compared to D-Erythrose, affecting equilibrium distributions in aqueous solutions .

Industrial and Prebiotic Relevance

- Prebiotic Chemistry: Peptide-catalyzed reactions of glycolaldehyde yield racemic tetroses, but this compound is less abundant (<1% yield) than D-Erythrose under non-enzymatic conditions .

- Biotechnology: this compound dehydrogenases (e.g., Pc.TadH) and dehydratases are critical in synthetic pathways for DHB, highlighting its utility over D-Erythrose in engineered metabolic routes .

Biological Activity

D-Threose, a four-carbon aldose sugar with the molecular formula , has garnered significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic roles, interactions with enzymes, and potential therapeutic applications.

Structural Characteristics

This compound is one of the two stereoisomers of the sugar, with the other being L-threose. The D-form is biologically active and is characterized by its two chiral centers. The stereochemistry of this compound allows it to participate in various biochemical pathways, distinguishing it from its epimer, D-erythrose, which has different properties despite sharing the same molecular formula.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₄H₈O₄ | Aldose; participates in metabolic pathways |

| D-Erythrose | C₄H₈O₄ | Epimer of this compound; differs at C2 stereocenter |

| L-Threose | C₄H₈O₄ | Enantiomer of this compound; less biologically active |

Metabolic Pathways

This compound plays a crucial role as a metabolic intermediate in various organisms. It has been studied for its involvement in sugar metabolism, particularly in bacteria. Research indicates that this compound can be utilized in glycolytic pathways and may influence cellular energy production by participating in reactions that convert it into other metabolites.

Case Study: Metabolic Utilization

A study investigating the metabolic pathways of this compound found that it can be converted into intermediates used in glycolysis, highlighting its potential role in energy metabolism within bacterial cells. This conversion process underscores the importance of this compound in microbial biochemistry and its potential applications in biotechnology.

Interaction with Enzymes

Research has shown that this compound interacts with various enzymes, influencing their activity. For instance, studies have indicated that certain enzymes involved in carbohydrate metabolism can utilize this compound as a substrate, leading to the production of energy-rich compounds.

Enzymatic Activity

Enzymatic assays demonstrated that this compound acts as a substrate for specific glycosyltransferases, which are crucial for synthesizing polysaccharides. This interaction not only highlights the biochemical significance of this compound but also suggests its potential application in developing enzyme-based therapies or industrial processes.

Therapeutic Applications

The unique properties of this compound have prompted investigations into its potential therapeutic applications. Recent studies suggest that it may have beneficial effects in various medical conditions due to its role in cellular metabolism and energy production.

Potential Therapeutic Uses

- Cardiovascular Health : Preliminary research indicates that this compound could enhance cellular energy metabolism during ischemic conditions, potentially offering protective effects against cardiac damage.

- Wound Healing : Investigations into topical applications of this compound have shown promise in stimulating cellular regeneration and improving wound healing processes.

- Cancer Research : Some studies suggest that this compound may influence tumor metabolism, although further research is needed to elucidate its mechanisms and efficacy.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing D-Threose, and how do experimental conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound typically involves chemical or enzymatic pathways. For chemical synthesis, oxidation of D-threitol or degradation of polysaccharides like xylan is common. Key factors include pH control (optimized between 6–8 for enzymatic reactions), temperature (e.g., 25–40°C for stability), and catalyst selection (e.g., metal oxides for oxidation). Yield optimization requires HPLC or GC-MS for purity validation .

- Data Consideration : Comparative tables should contrast yields under varying conditions (e.g., solvent systems, reaction times) and purity metrics (e.g., chromatographic peak area ratios).

Q. How can researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and polarimetry are standard for stereochemical confirmation. For NMR, coupling constants (e.g., J-values) distinguish enantiomers. X-ray crystallography provides definitive structural validation. Cross-validate results with circular dichroism (CD) to resolve ambiguities .

- Data Consideration : Include spectral assignments in supplementary materials, highlighting chemical shifts and splitting patterns unique to this compound.

Q. What are the key stability challenges for this compound in aqueous solutions, and how can degradation be mitigated during experiments?

- Methodological Answer : this compound is prone to Maillard reactions and oxidation in aqueous media. Stabilization strategies include pH buffering (neutral pH), inert atmosphere storage (N2/Ar), and addition of antioxidants (e.g., sodium azide). Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm for carbonyl formation) .

- Data Consideration : Tabulate half-life under varying pH/temperature conditions to guide experimental timelines.

Advanced Research Questions

Q. How can contradictory data on this compound’s role in glycation pathways be resolved?

- Methodological Answer : Contradictions often arise from model systems (e.g., in vitro vs. in vivo). Use isotopic labeling (13C-D-Threose) to track reaction intermediates in controlled environments. Pair kinetic studies (stopped-flow techniques) with computational modeling (MD simulations) to reconcile discrepancies .

- Data Consideration : Meta-analysis tables comparing glycation rates across studies, highlighting variables like temperature, reactant concentrations, and detection limits.

Q. What experimental designs are optimal for studying this compound’s interaction with proteins, particularly in non-enzymatic glycosylation?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For temporal resolution, use time-resolved fluorescence spectroscopy. Validate findings with mass spectrometry (MALDI-TOF) to identify glycosylation sites .

- Data Consideration : Include heat maps or binding isotherms to visualize interaction kinetics and thermodynamic parameters (ΔG, ΔH).

Q. How can researchers integrate multi-omics data to explore this compound’s metabolic impact in biological systems?

- Methodological Answer : Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to map this compound-induced pathway alterations. Use pathway enrichment tools (KEGG, Reactome) for systems-level analysis. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes (e.g., aldose reductase) .

- Data Consideration : Network diagrams illustrating correlations between this compound levels and gene expression clusters.

Methodological & Ethical Considerations

Q. What strategies ensure data integrity when analyzing trace amounts of this compound in complex matrices?

- Methodological Answer : Implement internal standards (deuterated this compound) for quantification accuracy. Use blank samples and spike-recovery experiments to validate extraction efficiency. For fraud detection, include attention-check questions in surveys (e.g., outlier response analysis) .

- Data Consideration : Report limits of detection (LOD) and quantification (LOQ) with calibration curves.

Q. How should researchers address ethical concerns when using human-derived samples to study this compound’s biochemical effects?

- Methodological Answer : Follow IRB protocols for informed consent, emphasizing anonymization of biospecimens. For secondary data use, ensure compliance with the original consent terms. Document data-sharing agreements to prevent misuse .

Frameworks for Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.